molecular formula C24H26N2O5S B7702416 N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide CAS No. 5678-34-2

N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No. B7702416
CAS RN: 5678-34-2
M. Wt: 454.5 g/mol
InChI Key: MQMJZRMXAFQPDH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as APBSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APBSA is a sulfonamide derivative that has been synthesized through various methods, including the reaction of 3-acetylbenzenesulfonyl chloride with N-(2-phenylethyl)aniline.

Mechanism of Action

The mechanism of action of APBSA is not fully understood. However, it is believed that APBSA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, APBSA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
APBSA has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, APBSA has been shown to have anti-inflammatory and antioxidant properties. Additionally, APBSA has been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APBSA in lab experiments is its high potency and selectivity. APBSA has been shown to be effective at low concentrations, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using APBSA in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on APBSA. One area of research is the development of more efficient synthesis methods for APBSA that can yield higher purity and higher yields. Additionally, further studies are needed to elucidate the mechanism of action of APBSA and to identify the specific enzymes that are targeted by APBSA. Finally, there is a need for more in vivo studies to determine the potential therapeutic applications of APBSA in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, or APBSA, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. APBSA has been shown to have anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to using APBSA in lab experiments, its high potency and selectivity make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. There are several future directions for research on APBSA, including the development of more efficient synthesis methods and further studies to elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of APBSA involves the reaction of 3-acetylbenzenesulfonyl chloride with N-(2-phenylethyl)aniline in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been optimized to yield high purity APBSA with good yields.

Scientific Research Applications

APBSA has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. APBSA has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, APBSA has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-30-20-13-14-23(31-2)22(17-20)25-24(27)18-26(16-15-19-9-5-3-6-10-19)32(28,29)21-11-7-4-8-12-21/h3-14,17H,15-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMJZRMXAFQPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360500
Record name STK153833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5678-34-2
Record name STK153833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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